Thiomorpholine-4-carbonyl chloride 1-oxide
CAS No.:
Cat. No.: VC17774431
Molecular Formula: C5H8ClNO2S
Molecular Weight: 181.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8ClNO2S |
|---|---|
| Molecular Weight | 181.64 g/mol |
| IUPAC Name | 1-oxo-1,4-thiazinane-4-carbonyl chloride |
| Standard InChI | InChI=1S/C5H8ClNO2S/c6-5(8)7-1-3-10(9)4-2-7/h1-4H2 |
| Standard InChI Key | KAOIQRGUSHTRFI-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)CCN1C(=O)Cl |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
Thiomorpholine-4-carbonyl chloride 1-oxide belongs to the thiomorpholine family, a class of sulfur- and nitrogen-containing heterocycles. Its structure comprises a six-membered ring with alternating single and double bonds, where sulfur occupies one position and nitrogen another. The carbonyl chloride (-COCl) and sulfoximine (-N(O)-) groups introduce significant electrophilicity, enabling nucleophilic substitution and condensation reactions. The sulfoximine moiety, in particular, enhances metabolic stability compared to simpler thioether derivatives, a property leveraged in drug design .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-oxo-1,4-thiazinane-4-carbonyl chloride |
| Molecular Formula | C₅H₈ClNO₂S |
| Molecular Weight | 181.64 g/mol |
| Canonical SMILES | C1CS(=O)CCN1C(=O)Cl |
| InChI Key | KAOIQRGUSHTRFI-UHFFFAOYSA-N |
| PubChem CID | 79886296 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of thiomorpholine-4-carbonyl chloride 1-oxide typically involves multi-step transformations starting from thiomorpholine precursors. A common approach includes:
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Oxidation of Thiomorpholine: Thiomorpholine is oxidized to introduce the sulfoximine group. Hydrogen peroxide (H₂O₂) is frequently employed under controlled acidic conditions to achieve selective oxidation without over-oxidizing the sulfur atom .
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Carbonyl Chloride Introduction: The oxidized intermediate undergoes acylation with phosgene (COCl₂) or thionyl chloride (SOCl₂) to install the carbonyl chloride group. This step requires anhydrous conditions to prevent hydrolysis.
A recent advance in thiomorpholine synthesis involves photochemical thiol–ene reactions in continuous flow systems, which improve yield and scalability. For example, cysteamine hydrochloride and vinyl chloride react under UV light with 9-fluorenone as a photocatalyst, producing thiomorpholine intermediates in quantitative yields . While this method targets thiomorpholine itself, analogous strategies could be adapted for derivatives like thiomorpholine-4-carbonyl chloride 1-oxide by incorporating additional functionalization steps.
Reaction Optimization
Key parameters influencing synthesis efficiency include:
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Catalyst Loading: Photocatalysts like 9-fluorenone are effective at low concentrations (0.1–0.5 mol %), reducing costs .
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Temperature Control: Exothermic acylation steps necessitate cooling to prevent side reactions such as polymerization.
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Solvent Selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction homogeneity and intermediate stability .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The carbonyl chloride group acts as a potent electrophile, reacting with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For instance:
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Amidation: Reaction with primary amines yields sulfoximine-containing amides, which are explored as protease inhibitors or kinase modulators.
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Esterification: Alcohols generate esters with improved solubility profiles, useful in polymer synthesis .
Table 2: Common Derivatives and Applications
| Derivative Type | Reagent | Application Area |
|---|---|---|
| Amide | R-NH₂ | Drug candidates (e.g., antivirals) |
| Ester | R-OH | Stimuli-responsive polymers |
| Thioester | R-SH | Prodrug formulations |
Polymer Chemistry Applications
Thiomorpholine-4-carbonyl chloride 1-oxide serves as a monomer in synthesizing stimuli-responsive polymers. For example, its methacrylate derivative (THOXMA) forms hydrogels with dual pH- and temperature-responsive behavior, as demonstrated by reversible phase transitions at physiological conditions . These materials show promise in controlled drug delivery and tissue engineering.
Future Directions and Research Gaps
Unresolved Challenges
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Scalable Synthesis: Current methods rely on batch processes; continuous flow systems could enhance throughput .
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Toxicity Profiling: In vivo safety data are lacking, hindering translational applications.
Emerging Opportunities
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